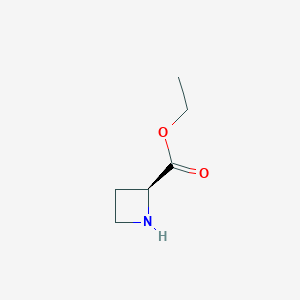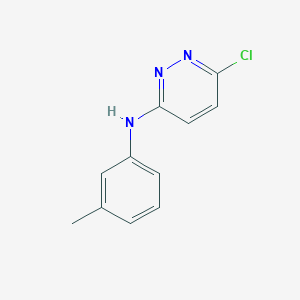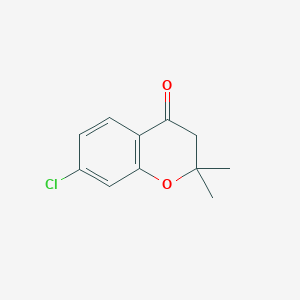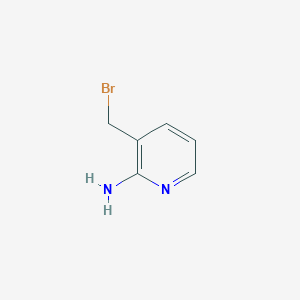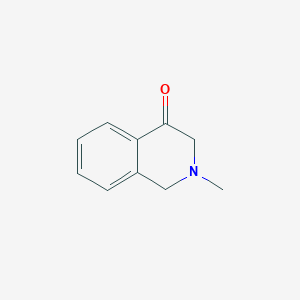
2-甲基-2,3-二氢异喹啉-4(1H)-酮
描述
2-Methyl-2,3-dihydroisoquinolin-4(1H)-one , also known as 2-methyl-1,2,3,4-tetrahydroisoquinolin-4-one , is a heterocyclic compound. Its chemical formula is C₁₀H₁₁NO . The structure consists of a tetrahydroisoquinoline core with a methyl group attached to the second carbon atom. This compound exhibits interesting pharmacological properties and has been studied for its potential therapeutic applications.
Synthesis Analysis
The synthesis of 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one involves several methods. One common approach is the Pictet-Spengler reaction , where an aromatic aldehyde or ketone reacts with an amine in the presence of an acid catalyst. The cyclization leads to the formation of the tetrahydroisoquinoline ring system. Researchers have explored variations of this reaction to optimize yields and regioselectivity.
Molecular Structure Analysis
The molecular structure of 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one is crucial for understanding its properties. The compound adopts a planar configuration due to the conjugation of the carbonyl group with the aromatic ring. The methyl group provides steric effects, influencing its reactivity and binding interactions.
Chemical Reactions Analysis
2-Methyl-2,3-dihydroisoquinolin-4(1H)-one participates in various chemical reactions. Notably, it can undergo oxidation , reduction , and functional group transformations . Researchers have explored its reactivity with electrophiles, nucleophiles, and metal catalysts. These reactions are essential for designing derivatives with improved bioactivity.
Physical And Chemical Properties Analysis
- Physical Properties :
- Melting Point : Typically in the range of 100°C to 120°C .
- Solubility : Moderately soluble in organic solvents (e.g., ethanol, chloroform).
- Color : Often appears as a white to pale yellow crystalline solid .
- Chemical Properties :
- Acid-Base Behavior : Exhibits basic properties due to the nitrogen lone pair.
- Stability : Sensitive to oxidation and light exposure .
- Hydrolysis : Susceptible to hydrolytic cleavage under acidic or alkaline conditions.
科学研究应用
合成方法
已经开发了一系列用于合成 2,3-二氢异喹啉-4(1H)-酮衍生物的方法。例如,一项研究详细介绍了 2-苄基-5-羟基-6-甲氧基-3,4-二氢异喹啉-1(2H)-酮的合成,展示了一个涉及烯丙基醚化、克莱森重排、氧化、还原胺化和酰胺化的过程 (陈战国,2008 年)。另一项研究强调了在离子液体或水-离子液体系统中生态友好地合成 2,3-二氢喹唑啉-4(1H)-酮,无需额外的催化剂 (陈久喜等人,2007 年)。
化学反应和衍生物
涉及这些化合物的新的化学反应的开发是另一个关注领域。碱催化的串联环化过程用于非对映选择性合成 3,4-二氢异喹啉-2(1H)-酮衍生物 (Prashishkumar K. Shirsat 等人,2018 年)。此外,电化学方法已用于合成这些化合物,例如利用甲醇作为创建 2,3-二氢喹唑啉-4(1H)-酮的 C1 来源 (刘明珠等人,2021 年)。
生物学和药理学意义
研究已经探索了这些化合物的生物学和药理学潜力。例如,某些 3,4-二氢喹啉-2(1H)-酮衍生物已被发现具有在这些领域的潜在意义 (M. Harmata & Xuechuan Hong,2007 年)。
绿色合成方法
已经开发了用于合成 2,3-二氢喹唑啉-4(1H)-酮的绿色化学方法,强调了环境可持续性。一种方法涉及在无溶剂条件下在 N-磺酸吡啶鎓氯化物存在下进行一锅合成过程 (Seyedeh Bahareh Azimi & J. Azizian,2016 年)。
安全和危害
- Toxicity : Limited toxicity data available; caution should be exercised during handling.
- Irritant : May cause skin or eye irritation.
- Environmental Impact : Dispose of properly; avoid contamination of water sources.
未来方向
Future research on 2-Methyl-2,3-dihydroisoquinolin-4(1H)-one should focus on:
- Derivative Synthesis : Designing novel derivatives with enhanced bioactivity.
- Biological Evaluation : Investigating its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
- Structural Modifications : Understanding how subtle changes impact its properties.
- Computational Studies : Predicting binding interactions and optimizing drug-like properties.
属性
IUPAC Name |
2-methyl-1,3-dihydroisoquinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-6-8-4-2-3-5-9(8)10(12)7-11/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNJHPIVJBDAIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=CC=CC=C2C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2,3-dihydroisoquinolin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



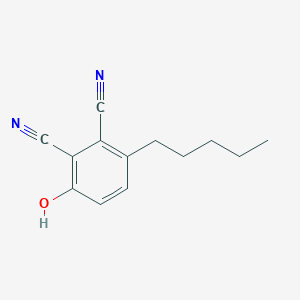
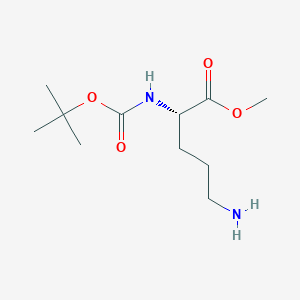
![2-Propenoic acid, 2-[[(octadecylamino)carbonyl]oxy]ethyl ester](/img/structure/B3194049.png)
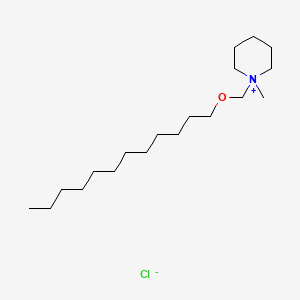
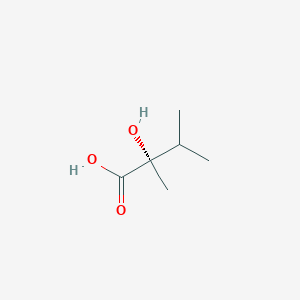
![2,3-Dimethylthieno[3,4-b]pyrazine](/img/structure/B3194062.png)


![2-[4-(Trifluoromethyl)benzoyl]aniline](/img/structure/B3194101.png)
